

# Spectroscopic Profile of (+)-Isopulegol: A Technical Guide

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## Compound of Interest

Compound Name: (+)-Isopulegol

Cat. No.: B010017

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This guide provides an in-depth overview of the spectroscopic data for **(+)-Isopulegol**, a significant monoterpene alcohol used in the chemical and pharmaceutical industries. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering valuable benchmarks for researchers and professionals in drug development and quality control.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. The  $^1\text{H}$  and  $^{13}\text{C}$  NMR data provide detailed information about the hydrogen and carbon framework of **(+)-Isopulegol**, respectively.

**Experimental Protocol (NMR):** A sample of **(+)-Isopulegol** is typically dissolved in a deuterated solvent, such as chloroform- $d$  ( $\text{CDCl}_3$ ), to a concentration of approximately 5-10 mg/mL. The solution is then transferred to an NMR tube.  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher for protons. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).

### 1.1. $^1\text{H}$ NMR Data

The proton NMR spectrum of **(+)-Isopulegol** exhibits characteristic signals corresponding to its unique set of protons. The chemical shifts, multiplicities, and coupling constants are summarized below.

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~4.85 - 4.90	m	2H	=CH <sub>2</sub>
~3.99	br s	1H	-OH
~3.50	dt	1H	H-1 (CH-OH)
~2.10	m	1H	H-2
~1.70	s	3H	=C-CH <sub>3</sub>
~1.65	m	1H	H-5
~1.40 - 1.60	m	2H	Cyclohexyl CH <sub>2</sub>
~1.25	m	1H	Cyclohexyl CH
~0.95 - 1.15	m	2H	Cyclohexyl CH <sub>2</sub>
0.92	d	3H	CH-CH <sub>3</sub>

## 1.2. <sup>13</sup>C NMR Data

The <sup>13</sup>C NMR spectrum provides a count of the unique carbon atoms in the molecule. The data presented here are based on spectra recorded in CDCl<sub>3</sub>[1].

Chemical Shift (ppm)	Carbon Assignment
146.76	C-8 (=C)
112.65	C-9 (=CH <sub>2</sub> )
70.47	C-1 (CH-OH)
54.15	C-2
42.88	C-6
34.41	C-4
31.52	C-5
29.85	C-3
22.24	C-7 (CH-CH <sub>3</sub> )
19.26	C-10 (=C-CH <sub>3</sub> )

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol (IR): The IR spectrum of **(+)-Isopulegol** can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a neat sample, a drop of the liquid is placed between two potassium bromide (KBr) plates to form a thin capillary film. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used. The spectrum is typically recorded over a range of 4000-400 cm<sup>-1</sup>.

Wavenumber (cm <sup>-1</sup> )	Intensity	Functional Group Assignment
~3380	Strong, Broad	O-H stretch (alcohol)
~3075	Medium	=C-H stretch (alkene)
~2925	Strong	C-H stretch (alkane)
~1645	Medium	C=C stretch (alkene)
~1450	Medium	C-H bend (alkane)
~1040	Strong	C-O stretch (secondary alcohol)
~890	Strong	=C-H bend (out-of-plane)

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification.

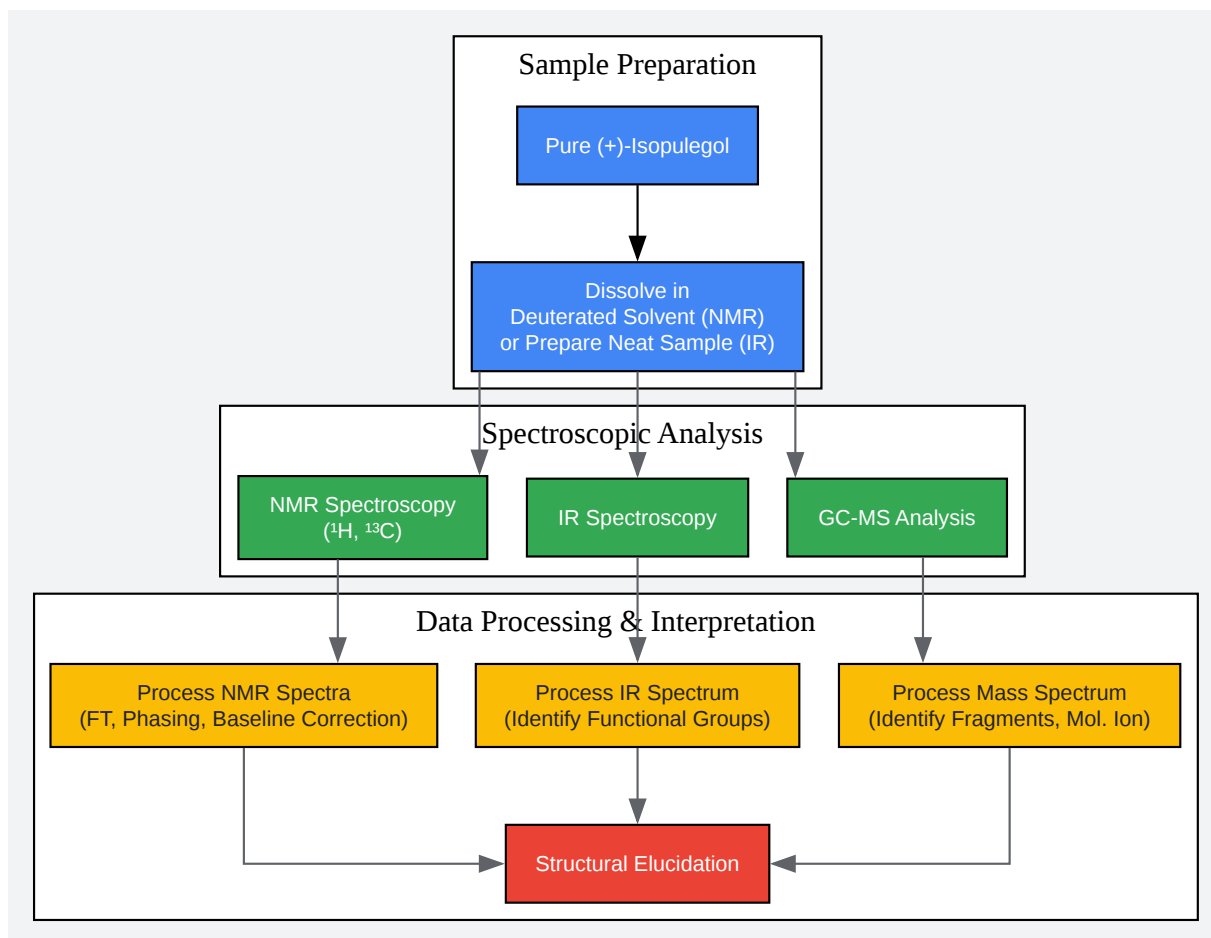
Experimental Protocol (MS): Mass spectra are commonly acquired using a Gas Chromatography-Mass Spectrometry (GC-MS) system. The sample is injected into the GC, where it is vaporized and separated from other components. The separated **(+)-Isopulegol** then enters the mass spectrometer, where it is ionized, typically by Electron Ionization (EI) at 70 eV. The resulting ions are separated based on their mass-to-charge ratio (m/z).

The mass spectrum of isopulegol shows a molecular ion peak (M<sup>+</sup>) corresponding to its molecular weight (154.25 g/mol )[\[2\]](#). The fragmentation pattern provides structural clues.

m/z	Relative Intensity (%)	Possible Fragment Assignment
154	~5	$[M]^+$
139	~15	$[M - CH_3]^+$
121	~30	$[M - CH_3 - H_2O]^+$
95	~75	$[C_7H_{11}]^+$
81	~100	$[C_6H_9]^+$
69	~98	$[C_5H_9]^+$
68	~91	$[C_5H_8]^+$
56	~88	$[C_4H_8]^+$
41	~85	$[C_3H_5]^+$

## Visualizations

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **(+)-Isopulegol**.



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Caption: General workflow for the spectroscopic analysis of a chemical compound.

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## References

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